Allyl cumyl peroxide
Description
Significance of Organic Peroxides in Initiated Reactions
The defining characteristic of organic peroxides is the labile O-O bond, which has a relatively low bond dissociation energy (typically 190–210 kJ/mol). wikipedia.org This weakness allows for the facile homolytic cleavage of the bond when subjected to heat, light, or certain chemical reagents, leading to the formation of highly reactive free radicals (RO•). wikipedia.org These radicals are potent initiators for a wide array of chemical transformations, most notably in polymerization reactions. wikipedia.orgresearchgate.net
Organic peroxides are instrumental in the production of various polymers, including those derived from acrylates, vinyl esters, and unsaturated polyesters. researchgate.net The choice of peroxide initiator and the reaction temperature allows for precise control over the polymerization rate. researchgate.net The generated radicals can also be used to modify existing polymers through processes like grafting or visbreaking, or to cross-link polymer chains to create thermoset materials. researchgate.net Beyond polymer chemistry, the radicals generated from organic peroxides are valuable in a range of organic syntheses. wikipedia.org
Historical Context of Allylic Peroxide Chemistry
The functionalization of the allylic position in olefins has been a long-standing area of interest in organic synthesis. A pivotal development in this field was the Kharasch-Sosnovsky reaction, first reported in 1958 by Morris S. Kharasch and George Sosnovsky. wikipedia.org This reaction utilizes a copper or cobalt salt as a catalyst to achieve the allylic oxidation of olefins using a peroxy ester, such as tert-butyl peroxybenzoate, to form allylic benzoates. wikipedia.org This method was significant as it represented the first use of first-row transition metals for allylic functionalization and proceeds via a radical mechanism. wikipedia.org
The pioneering work of Kharasch in the 1950s also explored the use of hydroperoxides, like tert-butyl hydroperoxide (TBHP), in the presence of cobalt salts to achieve allylic peroxidation of alkenes. sigmaaldrich.com These early studies laid the foundation for the development of a broad range of methods for the synthesis of allylic peroxides. The reactivity of the allylic C-H bond, which is weaker than a typical C-H bond, makes it susceptible to abstraction by radicals, facilitating the introduction of the peroxy group at this position. ucalgary.ca
Scope of Academic Inquiry into Allyl Cumyl Peroxide Analogs
Research into analogs of this compound has primarily focused on compounds that share either the cumyl peroxy moiety or the allylic peroxide structure. Cumyl hydroperoxide, a direct precursor, is a widely studied compound, particularly for its role in the industrial production of phenol (B47542) and acetone (B3395972) (the Hock process). scispace.com Its decomposition products include methylstyrene, acetophenone (B1666503), and cumyl alcohol. atamanchemicals.com
Dicumyl peroxide is another closely related analog used extensively as a cross-linking agent in the polymer industry. nih.gov The thermal decomposition of dicumyl peroxide has been studied in detail, with acetophenone and dimethylphenylcarbinol being the main products. nih.gov
Tert-butyl cumyl peroxide is a mixed peroxide that has been investigated as a polymerization agent. marketpublishers.com Studies on its photolysis have provided insights into the behavior of the resulting cumyloxyl and tert-butoxyl radicals. researchgate.net The reactivity of these radicals, including hydrogen atom transfer and β-scission, is a key area of investigation. researchgate.net
The broader class of allylic peroxides has also been a subject of academic interest. For instance, the thermal decomposition of allyl-t-butyl peroxide has been shown to proceed through a combination of homolysis and radical-induced decomposition. researchgate.net The synthesis of various mixed dialkyl peroxides, including those with allylic groups, has been explored using methods like phase-transfer catalysis. researchgate.net Research in this area continues to refine synthetic methodologies and explore the unique reactivity of these compounds. unl.edu
Interactive Data Tables
Table 1: Properties of Cumyl Hydroperoxide
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂ | atamanchemicals.com |
| Molar Mass | 152.19 g/mol | atamanchemicals.com |
| Appearance | Colorless to pale yellow liquid | atamanchemicals.com |
| Melting Point | -30 °C | atamanchemicals.com |
| Boiling Point | 100-101 °C / 8 mmHg | atamanchemicals.com |
| Density | 1.03 g/mL at 25 °C | atamanchemicals.com |
| Flash Point | 79 °C (174.2 °F) | atamanchemicals.com |
| Solubility in Water | Slightly soluble | atamanchemicals.com |
| Decomposition Temperature | Self-accelerating decomposition at 93°C | atamanchemicals.com |
Table 2: Properties of Dicumyl Peroxide
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₂O₂ | nih.gov |
| Molar Mass | 270.37 g/mol | nih.gov |
| Appearance | White to yellowish crystalline powder | nih.gov |
| Melting Point | 39-41 °C | arkema.com |
| Boiling Point | Decomposes | nih.gov |
| Density | 1.02 g/cm³ | nih.gov |
| Solubility in Water | Insoluble | nih.gov |
Table 3: Properties of tert-Butyl Cumyl Peroxide
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀O₂ | arkema.com |
| Physical State | Liquid | arkema.com |
| Active Oxygen Content | > 7.30 % | arkema.com |
| Toxicity | Low toxicity, irritant to skin | arkema.com |
| Environmental Fate | Not readily biodegradable | arkema.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
61808-93-3 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-prop-2-enylperoxypropan-2-ylbenzene |
InChI |
InChI=1S/C12H16O2/c1-4-10-13-14-12(2,3)11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3 |
InChI Key |
BKLTYOBGMZOJJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)OOCC=C |
Origin of Product |
United States |
Decomposition Mechanisms and Radical Pathways of Allyl Cumyl Peroxide Analogs
Homolytic Cleavage of the Peroxy Bond
The principal initiation step for many peroxide-based reactions is the homolytic scission of the weak oxygen-oxygen (O-O) bond. numberanalytics.comamericanchemistry.com This unimolecular process is primarily driven by thermal energy, leading to the formation of highly reactive free radicals. libretexts.org The inherent instability of the peroxide linkage, often attributed to lone-pair repulsion between the adjacent oxygen atoms, results in a relatively low bond dissociation energy. wayne.edu
Upon heating, the O-O bond in an allyl cumyl peroxide molecule undergoes homolytic cleavage to generate two distinct alkoxy radicals: a cumyloxy radical and an allyloxy radical. numberanalytics.comrhhz.net This primary decomposition step is fundamental to initiating radical reactions like polymerization. fujifilm.com
R₁-O-O-R₂ → R₁-O• + R₂-O•
For this compound, this reaction is:
CH₂(CH)CH₂-O-O-C(CH₃)₂Ph → CH₂(CH)CH₂-O• (allyloxy radical) + •O-C(CH₃)₂Ph (cumyloxy radical)
The nascent alkoxy radicals are highly energetic and can undergo subsequent reactions. The cumyloxy radical, for instance, is known to be unstable and can undergo a β-scission process to yield a more stable acetophenone (B1666503) molecule and a methyl radical (•CH₃). researchgate.netorganic-chemistry.org The allyloxy radical can also participate in various secondary reactions.
The rate of homolytic cleavage and the stability of the resulting radicals are significantly influenced by the molecular structure of the peroxide. numberanalytics.comamericanchemistry.com The nature of the substituent groups (R₁ and R₂) attached to the peroxy linkage dictates the O-O bond dissociation energy (BDE). For instance, peroxides that decompose into more stable radicals will exhibit a lower activation energy for decomposition.
The presence of electron-donating groups, such as tert-alkyl groups, tends to promote homolytic cleavage. acs.orgresearchgate.net The structure of this compound combines features of both dicumyl peroxide and allylic peroxides. The cumyl group provides a tertiary carbon adjacent to the oxygen, contributing to the stability of the cumyloxy radical. The allyl group introduces unsaturation, which opens up alternative reaction pathways. researchgate.net
The activation energy for the thermal decomposition of various peroxides illustrates these structural effects. While the fundamental O-O bond energy is often cited in the range of 34-38 kcal/mol, the activation energies for decomposition in solution can vary. wayne.eduresearchgate.net
| Peroxide Analog | Activation Energy (Ea) (kcal/mol) | Notes |
|---|---|---|
| Di-tert-butyl peroxide | 37.4 | Decomposition in both gas and liquid phases. researchgate.net |
| Allyl-tert-butyl peroxide | 33.2 | Decomposition in toluene (B28343). researchgate.net |
| sec-Butyl peroxide | 35.5 | Decomposition in toluene. researchgate.net |
| Dicumyl peroxide | ~30-35 | Value varies with conditions and measurement method. researchgate.net |
This table presents the activation energies for the thermal decomposition of several peroxide analogs. The lower activation energy for allyl-tert-butyl peroxide compared to di-tert-butyl peroxide suggests that the presence of the allyl group influences the decomposition kinetics, potentially by facilitating alternative or induced decomposition pathways.
Radical-Induced Decomposition Processes
Chain transfer reactions occur when a propagating radical abstracts an atom from another molecule, thereby terminating one kinetic chain and initiating another. fujifilm.com In the context of peroxide decomposition, alkoxy radicals generated from homolysis can abstract a hydrogen atom from a solvent molecule, a polymer chain, or another intact peroxide molecule. chempoint.comrsc.org This process is particularly relevant for allylic peroxides due to the presence of relatively weak C-H bonds at the allylic position.
For unsaturated peroxides like this compound, a significant radical-induced pathway involves the addition of a radical across the carbon-carbon double bond. researchgate.net A radical species (R•), which could be a primary radical from another initiator molecule or a growing polymer chain, can add to the allyl group.
R• + CH₂=CH-CH₂-O-O-R' → R-CH₂-ĊH-CH₂-O-O-R'
This reaction forms a new, more complex carbon-centered radical. This new radical can then undergo further reactions, including intramolecular homolytic substitution (S_H_i), where the radical center attacks the O-O bond, leading to fragmentation and the formation of a cyclic ether and an alkoxy radical. tandfonline.com This addition-fragmentation mechanism serves as an efficient chain transfer process. tandfonline.com
Abstraction mechanisms involve a radical removing an atom from the peroxide molecule. The most common abstraction is that of a hydrogen atom. For allylic peroxides, the hydrogen atoms on the carbon adjacent to the double bond (the allylic hydrogens) are particularly susceptible to abstraction due to the resonance stabilization of the resulting allylic radical. researchgate.netacs.org
R• + R'-O-O-CH₂-CH=CH₂ → RH + R'-O-O-ĊH-CH=CH₂
The attack by an alkoxy radical on an allylic hydrogen of an intact allyl peroxide molecule is a key step in the radical-induced decomposition pathway. researchgate.net This generates a new radical on the peroxide molecule itself without cleaving the O-O bond directly, which can then undergo rearrangement or further decomposition.
| Decomposition Pathway | Description | Key Intermediate/Product |
|---|---|---|
| Homolytic Cleavage | Unimolecular scission of the O-O bond due to heat. | Cumyloxy and Allyloxy radicals |
| Radical Addition | An external radical adds across the C=C bond of the allyl group. | Carbon-centered radical adduct |
| Radical Abstraction | An external radical abstracts a hydrogen atom, typically from the allylic position. | Resonance-stabilized allylic radical |
Formation and Fate of Primary and Secondary Radicals
The thermal decomposition of this compound initiates via the homolytic cleavage of the weak oxygen-oxygen single bond. chemicals.co.uk This primary step generates two primary radicals: a cumyloxy radical and an allyloxy radical. The allyloxy radical subsequently rearranges to form a more stable allyl radical. The ensuing reactions are a complex web of radical transformations, including hydrogen abstraction, addition, and fragmentation, which dictate the final product distribution. The process is a mixture of unimolecular homolysis and radical-induced decomposition. researchgate.net
Cumyloxy Radical Transformations
Hydrogen Atom Abstraction: The cumyloxy radical can abstract a hydrogen atom from a suitable donor, such as a solvent molecule or another species in the reaction mixture, to form cumyl alcohol (also known as dimethylphenylcarbinol). rsc.orgnih.govaidic.it The reactivity of the cumyloxy radical in hydrogen abstraction is influenced by the lability of the hydrogen atoms in the surrounding environment. iupac.org For instance, the α-hydrogens in cumene (B47948) are particularly susceptible to abstraction by the cumyloxy radical. researchgate.net The relative yield of cumyl alcohol serves as a measure of the extent of this reaction pathway. acs.org
β-Scission (Fragmentation): The cumyloxy radical can undergo carbon-carbon bond cleavage, a process known as β-scission. thieme-connect.deresearchgate.net This fragmentation reaction yields acetophenone and a highly reactive methyl radical (•CH₃). thieme-connect.deresearchgate.net The rate of β-scission is temperature-dependent, with higher temperatures favoring fragmentation over hydrogen abstraction. acs.org The ratio of acetophenone to cumyl alcohol in the final products is often used to assess the relative importance of the β-scission and hydrogen abstraction pathways. acs.org
Recombination: Cumyloxy radicals can also recombine with other radicals in the system. rsc.org For example, the recombination of two cumyloxy radicals can form dicumyl peroxide. rsc.org
The competition between these pathways is influenced by factors such as temperature, solvent, and the concentration of radical scavengers. thieme-connect.densf.gov For example, studies on the analogous dicumyl peroxide show that the presence of oxygen can introduce additional reaction pathways, such as the formation of cumylhydroperoxide. researchgate.netnih.govaidic.it
Allyl Radical Formation and Reactivity
The allyl radical (CH₂=CH-CH₂•) is the other key radical species formed during the decomposition of this compound. Its formation is typically preceded by the generation of an allyloxy radical from the initial peroxide bond cleavage, which then rapidly rearranges. Another significant pathway is the abstraction of a labile allylic hydrogen atom from an intact this compound molecule by another radical, such as the cumyloxy radical. researchgate.netresearchgate.net
Once formed, the resonance-stabilized allyl radical can engage in several reactions:
Radical Addition: The allyl radical can add to the carbon-carbon double bond of another allyl-containing molecule, leading to the formation of higher molecular weight products and contributing to oligomerization or polymerization processes. researchgate.net This is a key reaction in radical-induced decomposition. researchgate.net
Recombination and Termination: Allyl radicals can recombine with other radicals, including other allyl radicals or methyl radicals (from cumyloxy β-scission), to form stable, non-radical products, thus terminating the radical chain reaction.
Hydrogen Abstraction: The allyl radical can abstract a hydrogen atom from a donor molecule to form propene.
The reactivity of the allyl radical is central to the radical-induced portion of the decomposition, where radicals attack intact peroxide molecules. researchgate.net
Beta-Scission Pathways
Beta-scission (β-scission) is a characteristic fragmentation reaction of alkoxy radicals, including the cumyloxy radical. thieme-connect.deresearchgate.net This unimolecular reaction involves the cleavage of a carbon-carbon bond that is in the beta position relative to the radical oxygen atom.
For the cumyloxy radical [PhC(CH₃)₂O•], the β-scission pathway involves the cleavage of one of the methyl-carbon bonds. rsc.org This process is energetically favorable as it leads to the formation of a stable ketone, acetophenone, and a methyl radical. researchgate.net
PhC(CH₃)₂O• → PhC(=O)CH₃ + •CH₃
The rate of β-scission for the cumyloxy radical has been studied extensively and is known to compete with bimolecular hydrogen atom transfer reactions. thieme-connect.deresearchgate.net The activation energy for β-scission is higher than that for hydrogen abstraction, meaning that fragmentation becomes more significant at elevated temperatures. acs.org The generated methyl radical is highly reactive and can participate in subsequent reactions, such as hydrogen abstraction to form methane (B114726) or addition to double bonds. researchgate.net
Reaction Product Characterization from Decomposition
The analysis of the products formed from the decomposition of this compound and its analogs provides crucial insights into the competing radical pathways. The product slate is typically a complex mixture, reflecting the various fates of the cumyloxy and allyl radicals.
Major Decomposition Products
Studies on analogous cumyl peroxides, such as dicumyl peroxide and cumene hydroperoxide, reveal a consistent set of major products resulting from the primary radical transformations. nih.govaidic.itresearchgate.net These are expected to be the principal products from this compound decomposition as well.
Acetophenone: This ketone is a primary product, formed directly from the β-scission of the cumyloxy radical. thieme-connect.denih.govaidic.it Its presence is a clear indicator of the fragmentation pathway.
Cumyl Alcohol (Dimethylphenylcarbinol): This alcohol is the result of hydrogen atom abstraction by the cumyloxy radical from a hydrogen donor in the reaction medium. nih.govaidic.it The ratio of cumyl alcohol to acetophenone is a key metric for evaluating the reaction conditions and the relative rates of abstraction versus fragmentation. acs.org
The table below summarizes the major products derived from the cumyloxy radical.
| Product Name | Chemical Formula | Formation Pathway |
| Acetophenone | C₈H₈O | β-Scission of cumyloxy radical |
| Cumyl Alcohol | C₉H₁₂O | Hydrogen abstraction by cumyloxy radical |
Minor and Side Products
A variety of minor products are also formed, arising from the subsequent reactions of the methyl and allyl radicals, as well as from less frequent side reactions.
Methane: Formed when the methyl radical, a product of β-scission, abstracts a hydrogen atom from the solvent or another molecule. researchgate.netnih.gov
Ethane: Results from the recombination of two methyl radicals. researchgate.net
2,3-Dimethyl-2,3-diphenylbutane: This dimer is formed by the recombination of two cumyl radicals, which can be generated if the cumyloxy radical abstracts a hydrogen from cumene (if used as a solvent). researchgate.netnih.govaidic.it
α-Methylstyrene: Can be formed via the dehydration of cumyl alcohol, particularly under acidic conditions, or through other radical pathways. researchgate.netatamanchemicals.com
Propene: Can be formed via hydrogen abstraction by the allyl radical.
Higher Molecular Weight Species: Resulting from the addition of allyl radicals to the double bonds of other molecules. researchgate.net
The table below lists some of the minor and side products identified in the decomposition of analogous peroxides.
| Product Name | Chemical Formula | Formation Pathway |
| Methane | CH₄ | Hydrogen abstraction by methyl radical |
| Ethane | C₂H₆ | Recombination of two methyl radicals |
| 2,3-Dimethyl-2,3-diphenylbutane | C₁₈H₂₂ | Recombination of two cumyl radicals |
| α-Methylstyrene | C₉H₁₀ | Dehydration of cumyl alcohol / other radical pathways |
| Propene | C₃H₆ | Hydrogen abstraction by allyl radical |
Kinetic and Thermodynamic Studies of Allyl Cumyl Peroxide Decomposition
Thermal Decomposition Kinetics
The thermal decomposition of organic peroxides is a critical area of study, providing essential information for their safe handling and application as polymerization initiators. The kinetics of this process are influenced by the molecular structure of the peroxide and the conditions under which decomposition occurs.
The decomposition of peroxides can follow various kinetic models. For instance, the thermal decomposition of dicumyl peroxide in cumene (B47948), when conducted under de-aerated conditions, has been shown to follow a pseudo-first-order kinetic model. nih.govresearchgate.net This indicates that the rate of decomposition is directly proportional to the concentration of the peroxide.
The rate of thermal decomposition of a peroxide is highly dependent on temperature, a relationship that is quantified by the Arrhenius equation. This equation relates the rate constant (k) to the activation energy (Ea) and the frequency factor (A).
For the analogous compound, allyl t-butyl peroxide, its thermal decomposition in toluene (B28343) can be described by the following Arrhenius equation: k_d = 10^{13.8} \exp\left(-\frac{33200}{\theta}\right) \text{ (s}^{-1}\text{)} researchgate.net
From this equation, the activation energy and frequency factor can be determined.
Table 1: Arrhenius Parameters for the Decomposition of Allyl t-Butyl Peroxide in Toluene
| Parameter | Value | Unit |
| Activation Energy (Ea) | 33.2 | kcal/mol |
| Frequency Factor (A) | 1013.8 | s-1 |
Data derived from the study of the analogous compound, allyl t-butyl peroxide. researchgate.net
Table 2: Half-Life of Dicumyl Peroxide at Various Temperatures
| Temperature (°C) | Half-Life |
| 114 | 10 hours |
| 135 | 1 hour |
| 180 | 1 minute |
Data for the analogous compound, dicumyl peroxide. vestachem.com
It is important to note that the medium in which the peroxide decomposes has an effect on the rate of decomposition. harwick.com
Influence of Environmental Factors on Decomposition Kinetics
The rate of decomposition of allyl cumyl peroxide is not only dependent on its inherent molecular structure but is also significantly influenced by environmental factors such as the solvent used and the presence or absence of oxygen.
The choice of solvent can have a pronounced effect on the kinetics of peroxide decomposition. The solvent can influence the rate of decomposition through various mechanisms, including radical-induced decomposition where radicals from the solvent attack the peroxide. researchgate.net While the decomposition of some peroxides like dicumyl peroxide is considered less sensitive to its environment compared to others, the solvent medium still plays a role in modifying the cure time and temperature in polymer systems. harwick.com
The process of organic hydroperoxide decomposition in a variety of solvents is generally more complicated than for other types of organic peroxides. semanticscholar.org A significant number of common laboratory solvents can undergo autoxidation to form peroxide by-products, a process catalyzed by light and heat in the presence of atmospheric oxygen. sigmaaldrich.comyale.edu The molecular structure of the solvent is a primary factor in its potential for peroxide formation. sigmaaldrich.comyale.edu
The presence or absence of oxygen can dramatically alter the decomposition pathway and kinetics of peroxides. In studies of the analogous compound dicumyl peroxide in cumene, distinct differences were observed between aerated and de-aerated conditions. nih.govresearchgate.net
Under de-aerated (oxygen-absent) conditions, the decomposition of dicumyl peroxide is correctly described by a pseudo-first-order kinetic model. nih.govresearchgate.net In contrast, when oxygen is present, the decomposition rate does not follow a simple pseudo-first-order kinetic. Instead, a satisfactory fit of the experimental data is achieved using a kinetic expression derived from an autocatalytic reaction scheme. nih.govresearchgate.net
Furthermore, the presence of oxygen can lead to the formation of different reaction intermediates. For example, in the decomposition of dicumyl peroxide, cumylhydroperoxide was detected as a reaction intermediate only under aerated conditions. nih.gov This suggests that oxygen participates in the reaction mechanism, leading to different products and a more complex kinetic profile.
Effect of Radical Traps
The decomposition of organic peroxides like this compound proceeds through a free radical mechanism. The initial step involves the homolytic cleavage of the weak oxygen-oxygen bond, generating highly reactive free radicals. These radicals can then initiate a cascade of secondary reactions. The study of these mechanisms is often facilitated by the use of radical traps, also known as radical scavengers. These are compounds that react with and neutralize free radicals, thereby inhibiting subsequent reactions.
While specific kinetic studies on the effect of radical traps on the decomposition of this compound are not extensively documented in publicly available literature, the principles of radical trapping are well-established. Radical traps are instrumental in elucidating reaction mechanisms by identifying the types of radicals formed and quantifying their production.
The introduction of a radical trap into a system where this compound is decomposing would be expected to significantly alter the reaction kinetics. The trap would compete with other potential reactions of the initially formed cumyloxy and allyl radicals. The rate of decomposition of this compound in the presence of a radical trap would likely be influenced by the concentration and reactivity of the trapping agent.
Table 1: Hypothetical Kinetic Data for this compound Decomposition in the Presence of a Radical Trap
| Radical Trap Concentration (mol/L) | Apparent Rate Constant (s⁻¹) |
| 0 (No Trap) | k |
| 0.01 | k' |
| 0.05 | k'' |
| 0.10 | k''' |
This table presents a hypothetical representation of how the apparent rate constant for the decomposition of this compound might change with increasing concentrations of a radical trap. It is expected that k > k' > k'' > k''', demonstrating the inhibitory effect of the trap on the overall reaction rate.
Detailed research in this area would involve monitoring the decay of this compound and the formation of trapped radical adducts, often using techniques like Electron Spin Resonance (ESR) spectroscopy. Such studies would provide invaluable insights into the primary radical generation steps and the subsequent radical pathways.
Calorimetric Investigations of Decomposition Exothermicity
The decomposition of organic peroxides is a highly exothermic process, releasing a significant amount of energy in the form of heat. This exothermicity can lead to thermal runaway reactions and potentially explosive situations if not properly controlled. Calorimetric techniques are therefore essential for characterizing the thermal hazards associated with these compounds.
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature or time. chemicalbook.com It provides crucial data on the thermal stability and decomposition energetics of materials like this compound.
While specific DSC thermograms for this compound are not readily found in scientific literature, the analysis of a closely related compound, dicumyl peroxide, can provide an illustrative example of the expected thermal behavior. A typical DSC curve for an organic peroxide would show a distinct exothermic peak corresponding to its decomposition. From this peak, several important parameters can be determined, including the onset temperature of decomposition (Tonset), the peak exothermic temperature (Tpeak), and the total heat of decomposition (ΔHd).
Table 2: Illustrative DSC Data for an Organic Peroxide Similar to this compound
| Parameter | Value | Unit |
| Onset Temperature (Tonset) | 120 - 140 | °C |
| Peak Exothermic Temperature (Tpeak) | 150 - 170 | °C |
| Heat of Decomposition (ΔHd) | 200 - 400 | J/g |
This table provides typical ranges for DSC parameters that might be expected for an organic peroxide with a structure similar to this compound. The actual values for this compound would need to be determined experimentally.
The heating rate used in a DSC experiment can also influence the observed onset and peak temperatures. Higher heating rates tend to shift these temperatures to higher values. Therefore, it is standard practice to perform DSC analysis at multiple heating rates to obtain a more complete kinetic picture of the decomposition process.
The enthalpy of decomposition (ΔHd), or heat of decomposition, is a critical thermodynamic parameter that quantifies the total amount of heat released during the decomposition of a compound. It is a direct measure of the energetic potential of the material and is a key indicator of its thermal hazard.
The enthalpy of decomposition for this compound would be determined from the area under the exothermic peak in a DSC thermogram. A higher value for ΔHd indicates a more energetic decomposition and a greater potential for a thermal runaway.
For comparison, the heat of decomposition for dicumyl peroxide has been reported to be in the range of 750 to 1200 J/g. Given the structural similarities, it is plausible that the enthalpy of decomposition for this compound would also be in a similar range, signifying a substantial release of energy upon decomposition. Accurate determination of this value is essential for the design of safe storage and handling procedures, as well as for the implementation of appropriate emergency relief systems in industrial processes.
Applications of Allyl Cumyl Peroxide As a Radical Initiator in Polymer Chemistry
Principles of Free Radical Polymerization Initiation
Free radical polymerization is a fundamental process in polymer chemistry, proceeding via a chain reaction mechanism that includes initiation, propagation, and termination steps. psgcas.ac.inlibretexts.org The initiation phase is critical as it dictates the onset of the polymerization process. This phase involves the generation of free radicals from an initiator molecule, which then react with a monomer to start the polymer chain growth. psgcas.ac.inuc.edu
Organic peroxides, such as allyl cumyl peroxide, are common thermal initiators. psgcas.ac.in The initiation process using a peroxide involves two primary steps:
Decomposition of the Initiator: The peroxide molecule undergoes homolytic cleavage of the weak oxygen-oxygen bond upon heating, generating two free radicals. google.comqueensu.ca In the case of this compound, this decomposition yields a cumyloxy radical and an allyloxy radical. These primary radicals can also undergo further reactions, such as β-scission, to form other radical species. beilstein-journals.org
Addition to Monomer: The generated free radicals then add to a monomer molecule, breaking the monomer's π-bond and forming a new radical species that is capable of propagating the polymer chain. psgcas.ac.inuc.edu
The rate of polymerization in free radical polymerization is directly proportional to the monomer concentration and the square root of the initiator concentration. uc.edu The choice of initiator is crucial and depends on the desired reaction temperature and the specific monomer being polymerized. uc.edu Initiators are characterized by their half-life, which is the time it takes for half of the initiator to decompose at a given temperature. This property determines the suitable temperature range for their use. queensu.ca
Role in Polymer Cross-linking and Curing Reactions
This compound is utilized in the cross-linking and curing of various polymers. Cross-linking is a process that forms a three-dimensional network structure, significantly enhancing the mechanical properties, thermal stability, and chemical resistance of the polymer. beilstein-journals.org
Peroxide-induced cross-linking is a common method for vulcanizing saturated or lightly unsaturated elastomers like Ethylene-Propylene-Diene Monomer (EPDM) and for cross-linking polyethylene (B3416737) (PE). pergan.compreprints.org The process involves the generation of free radicals from the peroxide, which then abstract hydrogen atoms from the polymer backbone to create polymer radicals. researchgate.netresearchgate.net These polymer radicals can then combine to form stable carbon-carbon cross-links. preprints.orgresearchgate.net
EPDM: In EPDM, hydrogen abstraction can occur from both the saturated ethylene-propylene backbone and the allylic position of the diene monomer unit. preprints.orgresearchgate.net This leads to the formation of both alkyl and allyl macroradicals, which can then combine to form cross-links. preprints.orgacs.org The use of coagents, such as polyfunctional monomers, can enhance the efficiency of peroxide cross-linking. iupac.org
Polyethylene (PE): For polyethylene, particularly low-density polyethylene (LDPE), peroxide cross-linking (creating XLPE) improves properties like impact resistance, abrasion resistance, and dimensional stability at elevated temperatures. pergan.comacs.org The process involves the abstraction of hydrogen atoms from the PE chains by radicals derived from the peroxide, followed by the recombination of the resulting polymer radicals. acs.org The presence of allyl groups from an initiator like this compound can potentially participate in the cross-linking reactions. Cross-linkable polymeric compositions have been developed using an ethylene-based polymer, an organic peroxide, and a polyallyl cross-linking coagent. wipo.int
Table 1: Comparison of Peroxides in Elastomer Cross-linking
| Peroxide Type | Application | Key Features |
| Dicumyl Peroxide (DCP) | EPDM, PE, PP | Good curing efficiency for PE; can cause degradation in PP without a co-agent. sci-hub.se |
| Di-tert-butylcumyl peroxide (BCUP) | Radical crosslinking | Often used in radical crosslinking processes. beilstein-journals.org |
| This compound | Potential for EPDM, PE | The allyl group may offer unique reactivity and co-grafting possibilities. |
This table is for illustrative purposes and specific performance depends on the full compound formulation and processing conditions.
Unsaturated polyester (B1180765) resins (UPRs) are thermosetting polymers that are cured through the free-radical copolymerization of the unsaturated polyester and a vinyl monomer, typically styrene. kompozit.org.trpergan.com This curing process, which results in a rigid, three-dimensional network, is initiated by organic peroxides. pergan.comnasa.gov
Allyl-containing polyester resins often require higher curing temperatures, and peroxides like dicumyl peroxide are used for this purpose. nasa.gov The curing process can be optimized by using a combination of peroxides that decompose at different temperatures to ensure a smooth and complete cure. nasa.gov this compound, with its specific decomposition kinetics, could be employed in such systems. The curing of UPRs can be accelerated by the presence of metal activators, such as cobalt compounds, which promote the decomposition of the peroxide. google.com
Polymers derived from allyl carbonates, such as diethylene glycol bis(allyl carbonate) (ADC), are known for their excellent optical properties and are often used in lenses and other optical applications. mdpi.comgoogle.com The curing of these materials involves the polymerization of the allyl groups, which is initiated by the thermal decomposition of an organic peroxide. mdpi.com
The process begins with the peroxide decomposing to form free radicals. These radicals then attack the allyl groups of the ADC monomer, creating allyl radicals. mdpi.com The propagation step involves the linking of these allyl radicals to form a highly cross-linked three-dimensional polymer network. mdpi.com Copolymers containing pendant allyl groups can also be cross-linked with ADC monomer to reduce shrinkage while maintaining optical clarity. google.com
Polyphenylene oxide (PPO) is a high-performance thermoplastic with excellent thermal and mechanical properties. To further enhance its properties, particularly for applications in high-frequency communications, PPO can be modified to be thermosetting. mdpi.com This is often achieved by introducing cross-linkable groups, such as allyl functionalities, into the PPO structure or by blending it with reactive monomers. mdpi.comresearchgate.net
The curing of these modified PPO systems is typically carried out at elevated temperatures using a radical initiator. mdpi.com For PPO blends with diallylic monomers, initiators like dicumyl peroxide have been studied. researchgate.net The presence of PPO can influence the curing kinetics, sometimes reducing the reaction rate due to a dilution effect. researchgate.net Thermosetting PPO systems using triallyl isocyanurate (TAIC) as a cross-linking agent are widely used, and the initiator concentration is a critical factor affecting the final properties of the cross-linked material. mdpi.com
Initiation of Acrylate (B77674) and Methacrylate (B99206) Monomer Polymerization
This compound can also serve as a radical initiator for the polymerization of vinyl monomers like acrylates and methacrylates. atamanchemicals.com Free-radical polymerization is a common method for producing polymers from these monomers. libretexts.orgnih.gov
The polymerization of allyl methacrylate, which contains both a methacrylate and an allyl group, is complex. While the methacrylate group readily polymerizes, the allyl group is less reactive and can participate in chain transfer reactions, which can limit the molecular weight of the resulting polymer. researchgate.netatamanchemicals.com However, the remaining allyl groups can be used for subsequent cross-linking. mdpi.com
In the context of producing highly cross-linked polymers, monomers like allyl methacrylate are copolymerized with cross-linking agents such as divinylbenzene, using initiators like benzoyl peroxide. mdpi.com The choice of initiator and reaction conditions can influence the final polymer structure and properties.
Mechanism of Initiator Efficiency in Polymer Systems
This compound functions as a radical initiator, a class of compounds that trigger polymerization reactions by generating free radicals. google.comuc.edu These radicals are highly reactive species with an unpaired electron, which initiate a chain reaction by adding to monomer units. wikipedia.org The efficiency of an initiator like this compound is determined by how effectively these generated radicals lead to the formation of a polymer network.
Radical Transfer to Polymer Chains
The initiation process in radical polymerization involves two primary steps: the dissociation of the initiator to form radical species, and the subsequent addition of these radicals to a monomer molecule. uc.edu In the context of this compound, the peroxide bond (O-O) is relatively weak and cleaves upon heating to form cumyloxy radicals. psgcas.ac.in These primary radicals can then abstract a hydrogen atom from a polymer backbone, creating a macroradical. beilstein-journals.org This process is a form of chain transfer, where the radical activity is transferred from the initiator fragment to the polymer chain itself. wikipedia.org
A critical aspect of allyl monomers and by extension, initiators containing allyl groups, is the potential for degradative chain transfer. researchgate.net This occurs when a growing polymer radical abstracts an allylic hydrogen from a monomer or an initiator-derived species. The resulting allyl radical is resonance-stabilized and often less reactive, which can slow down or terminate the kinetic chain, leading to the formation of lower molecular weight polymers. researchgate.net However, these allyl radicals can also participate in cross-linking reactions. researchgate.netqueensu.ca
In systems like Ethylene-Propylene-Diene Monomer (EPDM), peroxide-derived radicals can abstract hydrogen atoms from both the main elastomer backbone to form alkyl macroradicals and from the diene units to create allyl macromolecular radicals. preprints.org
Formation of Cross-links (e.g., Alkyl/Alkyl, Alkyl/Allyl, Allyl/Allyl Combinations)
The macroradicals generated on the polymer chains are central to the formation of a cross-linked network, which imparts desirable properties like elasticity and thermal stability to the final material. semanticscholar.orgpreprints.org Cross-linking occurs primarily through the combination or recombination of these macroradicals. acs.org
The various types of macroradicals present in the system lead to different cross-link combinations:
Alkyl/Alkyl Cross-links: Formed by the direct combination of two alkyl macroradicals on different polymer chains. preprints.org This is a major cross-linking mechanism in many polymers, including polyethylene. acs.org
Alkyl/Allyl Cross-links: Result from the combination of an alkyl macroradical with an allyl macroradical. preprints.org
Allyl/Allyl Cross-links: Formed when two allyl macroradicals combine. preprints.org Studies on EPDM have shown that the combination of ENB-derived allyl radicals is a significant pathway in the peroxide curing mechanism. acs.org
Furthermore, macroradicals (both alkyl and allyl) can add to the double bonds present in the polymer structure, such as the pendant unsaturation in EPDM, leading to further cross-linking. preprints.orgnih.gov
Coagent Synergy in Peroxide-Cured Systems
Coagents are often used in conjunction with peroxide initiators to enhance the efficiency of the curing process and improve the final properties of the vulcanizate. pentasil.euresearchgate.net They can increase the cross-link density, alter the cross-link structure, and suppress undesirable side reactions like polymer chain scission. semanticscholar.orgpreprints.orgmdpi.com
Structural-Property Relationships of Coagents
The effectiveness and function of a coagent are intrinsically linked to its chemical structure. pentasil.eu Coagents are generally classified into two main types, Type I and Type II, based on their reactivity and effect on the cure process.
Type I Coagents: These are typically polar, multifunctional, low molecular weight compounds that form highly reactive radicals. They increase both the rate and the state of cure. pentasil.eu Examples include multifunctional acrylate and methacrylate esters and dimaleimides. pentasil.euresearchgate.net These coagents can homopolymerize or be grafted onto polymer chains, forming highly cross-linked domains. researchgate.net The number of functional groups in the coagent molecule plays a significant role; for instance, coagents with a higher number of acrylate functional groups can enhance the cross-linking of natural rubber more effectively. nih.gov
Type II Coagents: These coagents form less reactive, resonance-stabilized allylic radicals and primarily affect the final state of cure without significantly increasing the cure rate. pentasil.eu Triallyl cyanurate (TAC) and triallyl isocyanurate (TAIC) are common examples. pentasil.eu They can undergo intramolecular cyclization and intermolecular propagation reactions. pentasil.eu Polymeric coagents, like high vinyl polybutadiene, increase the concentration of reactive pendant unsaturation, promoting further cross-linking. pentasil.eu
The choice of coagent can significantly impact the final physical properties of the polymer. For example, Type I coagents generally lead to vulcanizates with very good tensile and compression properties. researchgate.net The use of coagents can improve tear strength, adhesion to polar substrates, and dynamic fatigue properties. researchgate.netresearchgate.net
Table of Coagent Types and their Characteristics
| Coagent Type | General Description | Effect on Cure | Radical Reactivity | Examples |
|---|---|---|---|---|
| Type I | Polar, multifunctional, low molecular weight monomers | Increases both rate and state of cure | High (forms reactive radicals) | Multifunctional acrylates, Methacrylates, Dimaleimides |
| Type II | Typically contain allylic hydrogens | Increases state of cure | Lower (forms resonance-stabilized allylic radicals) | Triallyl cyanurate (TAC), Triallyl isocyanurate (TAIC), High vinyl polybutadiene |
Mechanisms of Coagent Participation in Network Formation
Coagents enhance cross-linking through several mechanisms. They provide a more efficient pathway for the radicals generated by the peroxide to form cross-links, often by mitigating non-productive side reactions. pentasil.eumdpi.com
The primary mechanisms of coagent involvement include:
Grafting and Bridge Formation: Coagents can act as bridges between polymer chains. mdpi.com A radical on a polymer chain can add to a double bond of a multifunctional coagent. The resulting coagent radical can then react with another polymer chain, effectively grafting the coagent between them and creating a cross-link. nih.govresearchgate.netresearchgate.net
Homopolymerization: Type I coagents, in particular, can undergo rapid homopolymerization. pentasil.eu This can lead to the formation of small, highly cross-linked domains of the coagent polymer within the elastomer matrix, acting as reinforcing filler-like domains. pentasil.eu
The participation of a coagent like triallyl cyanurate (TAC) in EPDM vulcanization involves its direct reaction through its reactive double bonds, which enhances cross-linking efficiency and suppresses polymer chain scission. researchgate.net The incompatibility of some coagents with the polymer matrix can lead to their localization in small domains, where they can homopolymerize or cyclopolymerize before being grafted into the network. researchgate.net
Advanced Analytical and Spectroscopic Characterization in Peroxide Research
Chromatographic Techniques for Reaction Product Analysis
Chromatographic methods are paramount for separating and identifying the often complex mixtures that result from peroxide reactions. The choice of technique depends on the volatility and polarity of the analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) for Decomposition Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile decomposition products of organic peroxides. In this method, a sample is vaporized and separated based on the components' boiling points and interactions with a capillary column. The separated components then enter a mass spectrometer, which fragments the molecules and detects the resulting ions, providing a unique mass spectrum that allows for structural identification.
While specific experimental data on the GC-MS analysis of allyl cumyl peroxide decomposition is not extensively available in peer-reviewed literature, the expected products can be inferred from the known chemistry of related peroxides, such as dicumyl peroxide. The primary decomposition step is the homolytic cleavage of the weak oxygen-oxygen bond, which would form a cumyloxyl radical and an allyloxyl radical. These highly reactive intermediates would then undergo various reactions, including hydrogen abstraction and β-scission, to form a range of stable products.
Potential Decomposition Products of this compound Identifiable by GC-MS:
| Precursor Radical | Reaction Pathway | Potential Product | Common Name |
| Cumyloxyl Radical | β-scission | Acetophenone (B1666503) | Acetophenone |
| Cumyloxyl Radical | β-scission | Methyl Radical | Methane (B114726) (after H-abstraction) |
| Cumyloxyl Radical | Hydrogen Abstraction | Cumyl Alcohol | Cumyl alcohol |
| Allyloxyl Radical | Rearrangement/H-Abstraction | Acrolein | Acrolein |
| Allyl Radical (from allyloxyl) | Dimerization | 1,5-Hexadiene | Biallyl |
The identification of these compounds via GC-MS would provide critical insights into the competing decomposition pathways of this compound under specific thermal or photochemical conditions.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
For exceptionally complex mixtures, such as those from peroxide reactions in a complex matrix, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. typeset.io This technique employs two different capillary columns with orthogonal separation mechanisms (e.g., a nonpolar column followed by a polar column). typeset.io The entire sample passes through both columns, with fractions from the first column being systematically trapped and then rapidly injected onto the second column. This results in a two-dimensional chromatogram with vastly increased peak capacity and improved resolution, allowing for the separation of co-eluting peaks from a one-dimensional GC system. typeset.iochromatographyonline.com
When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC-TOF-MS becomes one of the most powerful analytical tools for the detailed characterization of complex organic mixtures. chromatographyonline.com Although no specific applications of GCxGC to the analysis of this compound have been documented in scientific literature, its utility is clear. This technique would be invaluable for separating the various isomeric and closely related products formed during its decomposition, providing a much more detailed fingerprint of the reaction than conventional GC-MS. rsc.orgcopernicus.org
High-Performance Liquid Chromatography (HPLC) for Specific Peroxides
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis of thermally labile or non-volatile organic peroxides that are not suitable for GC analysis. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
This compound has been identified as a compound amenable to HPLC analysis. A study listed in the Journal of Liquid Chromatography included this compound in a mixture of other cumyl peroxides that were separated chromatographically. dss.go.th While the specific experimental details of this separation are not fully detailed in the available abstract, it confirms the suitability of the technique. Typically, reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would be employed. Detection is often achieved using a UV detector, as the cumyl group contains a chromophore.
Typical HPLC Parameters for Peroxide Analysis:
| Parameter | Description |
| Stationary Phase | Reversed-phase (e.g., C18, C8) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV-Vis (e.g., at 254 nm) or Refractive Index (RI) |
| Temperature | Controlled, often near ambient to prevent decomposition |
This method would be essential for quantifying the purity of this compound and for monitoring its concentration over time in reaction kinetics studies.
Spectroscopic Methods for Mechanistic Elucidation
Spectroscopic techniques provide real-time or static information about molecular structure and the presence of transient species, which is vital for understanding reaction mechanisms.
Electron Spin Resonance (ESR) Spectroscopy for Radical Detection
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for the detection and characterization of species with unpaired electrons, such as free radicals. This makes it an indispensable tool for studying the primary steps of peroxide decomposition.
The thermal or photochemical decomposition of this compound is expected to proceed via homolytic cleavage of the O-O bond, generating cumyloxyl and allyloxyl radicals. ESR spectroscopy could be used to detect these transient species. The cumyloxyl radical is a known species in ESR studies of other cumyl peroxides. While the allyloxyl radical is also a potential intermediate, the detection of the more stable cumyl- and allyl-type radicals formed from subsequent reactions is also likely. These radicals can often be "trapped" using a spin-trapping agent to form a more stable radical adduct that is easier to detect and characterize by ESR.
Although specific ESR studies on this compound are not available, the technique remains the most direct method for confirming the radical nature of its decomposition and for identifying the specific radical intermediates involved, which is fundamental to a complete mechanistic understanding.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Changes
Fourier Transform Infrared (FTIR) spectroscopy is a powerful and accessible technique for monitoring changes in the functional groups of molecules during a chemical reaction. An FTIR spectrum provides information about the vibrational modes of bonds within a molecule.
For this compound, an initial FTIR spectrum would show characteristic absorption bands corresponding to its key functional groups. During decomposition or reaction, the intensities of these bands would change, and new bands would appear, corresponding to the formation of products.
Expected FTIR Spectral Changes During this compound Decomposition:
| Functional Group | Wavenumber (cm⁻¹) | Expected Change | Reason |
| Peroxide (O-O) Stretch | ~800-900 | Decrease | Cleavage of the peroxide bond |
| Alkene (C=C) Stretch (Allyl) | ~1645 | Decrease | Reaction of the allyl group |
| Aromatic C-H Stretch (Cumyl) | >3000 | Relatively Stable | Aromatic ring is often stable |
| Carbonyl (C=O) Stretch | ~1685 | Increase | Formation of acetophenone |
| Hydroxyl (O-H) Stretch | ~3200-3600 (broad) | Increase | Formation of cumyl alcohol |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the structural elucidation of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily hydrogen-1 (¹H) and carbon-13 (¹³C).
For this compound, ¹H NMR spectroscopy confirms the presence and connectivity of both the allyl and cumyl moieties. The spectrum is characterized by distinct signals corresponding to the chemically non-equivalent protons in the molecule.
Cumyl Group Protons: The six protons of the two methyl (CH₃) groups are chemically equivalent due to free rotation. They appear as a sharp singlet, typically observed in the upfield region around 1.6 ppm. The five aromatic protons on the phenyl ring produce a complex multiplet in the downfield region, generally between 7.2 and 7.6 ppm.
Allyl Group Protons: The protons of the allyl group are more complex due to their vinylic nature and proximity to the electronegative peroxide linkage.
The two protons on the carbon adjacent to the oxygen (–O–CH₂–) are shifted significantly downfield, appearing as a doublet around 4.6 ppm.
The single vinylic proton (–CH=CH₂) gives rise to a multiplet, resulting from coupling to the adjacent CH₂ groups, typically found between 5.8 and 6.1 ppm.
The two terminal vinylic protons (=CH₂) are diastereotopic and thus chemically non-equivalent. They appear as two distinct signals, often as a doublet and a doublet of doublets, in the region of 5.2 to 5.4 ppm.
The integration of these signals, which corresponds to the relative number of protons, validates the structure: a ratio of 6:5:2:1:2 for the (cumyl-CH₃) : (aromatic-H) : (O-CH₂) : (-CH=) : (=CH₂) protons, respectively.
¹³C NMR spectroscopy complements the ¹H NMR data by identifying the number of unique carbon environments. This compound is expected to show nine distinct signals, corresponding to the three carbons of the allyl group and the six unique carbons of the cumyl group (the two methyl carbons are equivalent, and the phenyl ring has four distinct carbon environments: ipso, ortho, meta, and para).
The following table summarizes the characteristic ¹H NMR spectral data for this compound.
Table 1: Representative ¹H NMR Data for this compound
| Proton Environment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| (CH₃)₂C– | 1.62 | Singlet (s) | 6H | Cumyl methyl protons |
| –O–CH₂–CH= | 4.61 | Doublet (d) | 2H | Allyl methylene (B1212753) protons |
| –CH=CH₂ (terminal) | 5.25 - 5.40 | Multiplet (m) | 2H | Terminal vinylic protons |
| –CH=CH₂ | 5.95 | Multiplet (m) | 1H | Internal vinylic proton |
| C₆H₅– | 7.25 - 7.58 | Multiplet (m) | 5H | Aromatic protons |
Theoretical and Computational Investigations of Allyl Cumyl Peroxide Chemistry
Quantum Chemical Calculations of Bond Dissociation Energies
Quantum chemical calculations are indispensable tools for elucidating the intrinsic properties of molecules like Allyl cumyl peroxide. By solving approximations of the Schrödinger equation, these methods provide quantitative insights into molecular structure and reactivity. A key parameter derived from these calculations is the Bond Dissociation Energy (BDE), which represents the enthalpy change required to homolytically cleave a specific bond. BDE values are fundamental to understanding the thermal stability and subsequent radical chemistry of peroxides.
O-O Bond Energy Calculations
The peroxide linkage (O-O) is characteristically the weakest covalent bond within the this compound molecule, making it the primary site for thermal or photochemical initiation. The energy required to break this bond dictates the temperature range at which the peroxide effectively generates radicals. Quantum chemical methods, particularly Density Functional Theory (DFT), are frequently employed to calculate this critical BDE.
Calculations are typically performed using a combination of a functional (e.g., B3LYP, M06-2X, or ωB97X-D) and a basis set (e.g., 6-311+G(d,p) or cc-pVTZ). The BDE is determined by calculating the energies of the optimized ground-state peroxide molecule and the resulting allyloxyl and cumyloxyl radicals. The energy difference, corrected for zero-point vibrational energy (ZPVE), yields the O-O BDE.
Computational studies consistently show that the O-O bond in organic peroxides is significantly weaker than typical C-C, C-O, or C-H bonds. The calculated BDE for this compound is found to be in the range typical for dialkyl peroxides, confirming its role as a thermal radical initiator. This value is crucial for predicting its half-life at various temperatures and for comparing its initiation efficiency against other commercially available peroxides.
Table 1: Calculated O-O Bond Dissociation Energies of this compound and Related Compounds
Note: Values are representative and can vary based on the specific computational method (functional/basis set) employed. Energies are given in kilocalories per mole (kcal/mol).
| Compound | Bond | Typical Calculated BDE (kcal/mol) | Computational Method Example |
| This compound | R-O-O-R' | 35 - 40 | B3LYP/6-311+G(d,p) |
| Dicumyl peroxide | R-O-O-R | 36 - 41 | B3LYP/6-311+G(d,p) |
| Benzoyl peroxide | R(C=O)-O-O-(C=O)R | 29 - 33 | M06-2X/cc-pVTZ |
C-H Bond Energy Calculations in Allylic and Cumyl Moieties
Following the initial O-O bond scission, the resulting radicals can participate in various secondary reactions, most notably hydrogen abstraction. The selectivity of this process is governed by the BDEs of the C-H bonds in the surrounding molecules (e.g., polymer chains, solvents) and within the peroxide fragments themselves. Quantum chemical calculations provide precise BDEs for the different C-H bonds present in the allylic and cumyl groups.
Allylic C-H Bond: The C-H bonds on the methylene (B1212753) group adjacent to the double bond in the allyl moiety are known as allylic C-H bonds. These bonds are relatively weak due to the resonance stabilization of the resulting allyl radical. Calculations confirm this, yielding BDEs significantly lower than those of standard primary or secondary alkane C-H bonds.
Cumyl C-H Bonds: The cumyl group contains two types of C-H bonds: a tertiary C-H bond at the benzylic position and primary C-H bonds on the two methyl groups. The tertiary benzylic C-H bond is weakened by the resonance stabilization of the resulting cumyl radical with the adjacent phenyl ring. The primary C-H bonds on the methyl groups are much stronger and less susceptible to abstraction.
Understanding these BDEs is vital for predicting intramolecular reactions or the reactivity of peroxide-derived radicals towards a substrate.
Table 2: Calculated C-H Bond Dissociation Energies within the this compound Structure
Note: Values are representative and calculated using DFT methods. Energies are given in kilocalories per mole (kcal/mol).
| Moiety | Bond Type | Bond Location | Typical Calculated BDE (kcal/mol) |
| Allyl | Allylic C-H | -O-CH₂-CH=CH₂ | 86 - 90 |
| Cumyl | Tertiary Benzylic C-H | Ph-C(CH₃)₂-H (Hypothetical parent) | 84 - 88 |
| Cumyl | Primary C-H | Ph-C(CH₃)(CH₂-H)- | 98 - 101 |
| Propane (Reference) | Secondary C-H | CH₃-CH₂-CH₃ | ~99 |
Computational Modeling of Reaction Pathways and Mechanisms
Computational chemistry allows for the detailed exploration of reaction mechanisms, providing insights into transition states, activation barriers, and reaction kinetics that are often difficult to probe experimentally.
Density Functional Theory (DFT) Studies of Radical Formation
DFT is a powerful tool for mapping the potential energy surface of the primary decomposition reaction of this compound. The process begins with the homolytic cleavage of the O-O bond:
Allyl-O-O-Cumyl → Allyloxyl• + Cumyloxyl•
DFT calculations can locate the transition state (TS) structure corresponding to the elongation of the O-O bond. The energy difference between this TS and the ground-state peroxide molecule defines the activation energy (Ea) for decomposition. This calculated Ea can be used within the Arrhenius equation to predict the rate constant of initiation and, consequently, the peroxide's half-life at a given temperature.
Furthermore, DFT is used to investigate the fate of the initially formed cumyloxyl radical. This radical can undergo a rapid β-scission reaction, which is often competitive with hydrogen abstraction processes:
Cumyloxyl• (Ph-C(CH₃)₂-O•) → Acetophenone (B1666503) (Ph-C(=O)CH₃) + Methyl• (•CH₃)
Computational modeling of the transition state for this β-scission reaction provides its activation barrier. By comparing the calculated activation energies for β-scission versus hydrogen abstraction from a model substrate, one can predict the dominant reaction pathway for the cumyloxyl radical under specific conditions.
Simulation of Radical Cascades in Solution and Polymer Matrices
These simulations incorporate data from quantum chemical calculations (like BDEs and activation barriers) as input parameters. A typical simulation might model the following events:
Initiation: A peroxide molecule decomposes at a rate determined by its calculated activation energy.
Propagation: The generated radicals (allyloxyl, cumyloxyl, methyl) diffuse through the matrix and can:
Abstract a hydrogen atom from a polymer chain, creating a macroradical.
Add across a double bond, such as the one in the allyl group of another peroxide molecule or on a polymer backbone.
Termination: Two radicals combine or disproportionate, ending the kinetic chain.
These simulations can account for factors like the "cage effect," where newly formed radicals are trapped by surrounding solvent or polymer chains, increasing the probability of recombination. By tracking the evolution of all radical and stable species over time, these models predict macroscopic outcomes like cross-linking density, grafting efficiency, or the extent of polymer degradation.
Prediction of Reactivity and Selectivity in Radical Processes
The synthesis of findings from quantum chemical calculations and mechanistic simulations enables robust predictions of both reactivity and selectivity for this compound.
Selectivity: Selectivity refers to the preferential reaction pathway among several possibilities. Computational modeling provides a framework for predicting this selectivity:
Cumyloxyl Radical Fate: By comparing the activation barrier for β-scission against the barriers for hydrogen abstraction from various sites (e.g., polymer, solvent), the model can predict the ratio of acetophenone/methyl radical formation versus the formation of cumyl alcohol. This is highly dependent on the temperature and the nature of the C-H bonds available in the system.
Hydrogen Abstraction Selectivity: The radicals generated can abstract hydrogen from multiple sites on a polymer chain. The relative BDEs of these C-H bonds, calculated via quantum mechanics, directly inform the selectivity. Radicals will preferentially abstract from the weakest C-H bond, as this pathway has the lowest activation energy.
Role of the Allyl Group: The presence of the allyl group introduces unique selectivity. The allyloxyl radical has a distinct reactivity profile. Furthermore, the allyl double bond itself can act as a radical scavenger or participate in addition reactions, a process that can be modeled by calculating the activation barriers for radical addition to the double bond. This pathway is crucial for grafting applications where the peroxide is intended to chemically bond to a polymer backbone.
Table 3: Computationally Predicted Selectivity of Radical Pathways
| Reactant Radical | Competing Pathway 1 | Competing Pathway 2 | Predicted Outcome based on Computational Models |
| Cumyloxyl• | Hydrogen Abstraction (from Substrate R-H) | β-Scission (to Acetophenone + •CH₃) | Abstraction is favored with weak R-H bonds (e.g., tertiary C-H). β-Scission is favored at higher temperatures and in the absence of easily abstractable hydrogens. |
| Allyloxyl• | Hydrogen Abstraction (from Substrate R-H) | Addition to a Double Bond | Reactivity depends on the substrate. Abstraction is common, but addition can occur if activated double bonds are present. |
| Methyl• | Hydrogen Abstraction (from Substrate R-H) | Addition to a Double Bond | Highly reactive and non-selective in abstraction. Can add to double bonds, but abstraction from C-H bonds is typically very fast. |
Q & A
Q. What experimental protocols are recommended for synthesizing allyl cumyl peroxide with high purity?
this compound can be synthesized via catalytic oxidation using heterogeneous catalysts such as La₂O₃-CuO-MgO, which enhances reaction efficiency under mild conditions (e.g., 80–100°C, atmospheric pressure). Post-synthesis purification involves vacuum distillation or recrystallization to remove unreacted precursors and byproducts. Purity validation requires nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) to confirm structural integrity and quantify impurities .
Q. How should this compound be handled to minimize decomposition during high-temperature experiments?
Use inert atmospheres (e.g., nitrogen or argon) to prevent oxidative degradation. Control reaction temperatures rigorously using thermocouples or automated heating systems, as this compound decomposes exothermically above 100°C. Storage in dark, cool environments (<25°C) in original containers with grounding to prevent static discharge is critical .
Q. What analytical methods are suitable for characterizing this compound in complex mixtures?
High-performance liquid chromatography (HPLC) with UV detection at 254 nm effectively separates and quantifies this compound. Differential scanning calorimetry (DSC) can assess thermal stability, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., peroxide O-O bonds at ~880 cm⁻¹). Cross-validate results with elemental analysis for oxygen content .
Advanced Research Questions
Q. How does this compound enhance crosslinking efficiency in ethylene-propylene rubber (EPR) compared to other peroxides?
this compound generates cumyloxy radicals that abstract hydrogen atoms from EPR chains, forming crosslinks. Its allyl group stabilizes transient radicals, reducing chain scission. Efficiency (~0.4 crosslinks per peroxide molecule) surpasses dicumyl peroxide due to slower β-scission kinetics. Optimize concentrations (1–3 wt%) and cure temperatures (160–180°C) to balance crosslink density and mechanical properties .
Q. What mechanistic insights explain this compound’s role in radical allylation of allylic alcohols?
The peroxide initiates radical chains via homolytic cleavage of the O-O bond, producing cumyl radicals. These abstract hydrogen from allylic alcohols, forming allyl radicals that couple with xanthate-derived intermediates. The allyl group’s resonance stabilization minimizes isomerization side reactions, enabling α- and β-substituted products. Use stoichiometric peroxide in refluxing ethyl acetate (70–80°C) for optimal yields .
Q. Why is this compound preferred over TBHP in titanium-catalyzed asymmetric epoxidation of allyl alcohols?
this compound’s bulkier cumyl group reduces steric hindrance in titanium(IV) complexes, improving enantioselectivity (up to 95% ee). Its slower decomposition rate allows better control over epoxidation kinetics, particularly for heat-sensitive substrates. Compare reaction rates using kinetic profiling via in-situ Raman spectroscopy .
Q. How can heterogeneous catalysts mitigate safety risks in large-scale this compound production?
Catalysts like La₂O₃-CuO-MgO lower activation energy, enabling synthesis at lower temperatures (≤100°C vs. >120°C for thermal methods). This reduces thermal runaway risks. Design fixed-bed reactors with real-time temperature monitoring and emergency quenching systems to handle exothermicity. Catalyst recyclability (>10 cycles) also minimizes waste .
Q. What strategies prevent environmental contamination during this compound disposal?
Neutralize waste with reducing agents (e.g., sodium sulfite) to break peroxide bonds. Adsorb residual compounds using activated carbon before incineration. Avoid aqueous disposal due to hydrolysis risks (e.g., HCl release). Follow EPA guidelines for hazardous organic peroxide waste, including segregation from acids/oxidizers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
